molecular formula C14H13NO B1656326 N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine CAS No. 5220-59-7

N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine

Cat. No.: B1656326
CAS No.: 5220-59-7
M. Wt: 211.26 g/mol
InChI Key: ZSLMAABFZHCMJO-UHFFFAOYSA-N
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Description

N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

The synthesis of N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the ethoxy group: This step often involves nucleophilic substitution reactions where an ethoxy group is introduced to the nitrogen atom.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Scientific Research Applications

N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: Due to its unique structure, it can be explored for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine can be compared with other indazole derivatives, such as:

    Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.

    5-nitroindazole: Used as a nitric oxide synthase inhibitor.

    2-phenylindazole: Explored for its anticancer activity.

The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

CAS No.

5220-59-7

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-(2-methyl-6-phenylpyridin-3-yl)ethanone

InChI

InChI=1S/C14H13NO/c1-10-13(11(2)16)8-9-14(15-10)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

ZSLMAABFZHCMJO-UHFFFAOYSA-N

SMILES

CCCC1=NNC2=C1C(=NOCC)CC(C2)(C)C

Isomeric SMILES

CCCC1=NNC2=C1/C(=N/OCC)/CC(C2)(C)C

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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